5-methoxy-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]pyrimidine
Description
5-methoxy-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at the 5-position and a piperidin-4-yloxy moiety at the 2-position. The piperidine ring is further functionalized with a 1,3,4-oxadiazole group bearing a trifluoromethyl substituent.
Properties
IUPAC Name |
2-[[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O3/c1-23-10-6-18-13(19-7-10)24-9-2-4-22(5-3-9)8-11-20-21-12(25-11)14(15,16)17/h6-7,9H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJTXGIOEHVVKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)CC3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]pyrimidine typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: : Starting from an appropriate hydrazide and reacting it with a trifluoromethylating agent.
Piperidine Substitution: : The oxadiazole derivative is then alkylated with a piperidinyl methyl chloride under basic conditions.
Attachment to the Pyrimidine Ring: : The resulting compound is then coupled with a 5-methoxypyrimidine derivative using a suitable base, often under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of these steps for scale, including:
Use of robust and safe reagents.
Optimization of reaction conditions to maximize yield and minimize impurities.
Implementation of continuous flow chemistry to improve efficiency and scalability.
Chemical Reactions Analysis
5-methoxy-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]pyrimidine undergoes various chemical reactions:
Oxidation: : It may undergo oxidation at the methoxy group to form corresponding aldehyde or carboxylic acid derivatives using reagents like KMnO₄.
Reduction: : The oxadiazole ring can be reduced to amines under hydrogenation conditions with catalysts like palladium on carbon.
Substitution: : The pyrimidine ring can undergo nucleophilic substitution reactions, especially at the positions ortho and para to the methoxy group, using reagents like NaH or organolithium compounds.
Scientific Research Applications
5-methoxy-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]pyrimidine finds applications in various fields:
Chemistry: : Used as a ligand in coordination chemistry for studying metal complexes.
Biology: : Acts as a molecular probe for enzyme interactions due to its unique structure.
Medicine: : Investigated for potential therapeutic applications, particularly in anti-inflammatory and anticancer drugs.
Industry: : Used in the development of new materials with specific electronic properties due to its trifluoromethyl group.
Mechanism of Action
The mechanism by which 5-methoxy-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]pyrimidine exerts its effects often involves:
Molecular Targets: : It interacts with specific enzymes or receptors, often through hydrogen bonding or hydrophobic interactions.
Pathways Involved: : Modulates signaling pathways that regulate cell proliferation and apoptosis, making it significant in cancer research.
Comparison with Similar Compounds
Key Observations:
Substituent Impact : The trifluoromethyl group on the oxadiazole ring enhances electrophilicity, which could improve binding to cysteine-rich enzymatic active sites. In contrast, MK63’s tetrafluorophenyl group achieves similar electron deficiency but with steric bulk .
Synthetic Complexity: The synthesis of 1,3,4-oxadiazole derivatives (as in the target compound) often requires cyclization reactions under harsh conditions, whereas pyrazolopyrimidinones (e.g., MK66/63) are typically assembled via condensation pathways, suggesting divergent synthetic accessibility .
Methodological Considerations
The structural elucidation of such compounds, including the target molecule, frequently relies on X-ray crystallography using programs like SHELXL (). For instance, SHELX’s refinement algorithms are critical for resolving the stereochemistry of the piperidine and oxadiazole moieties, which are prone to disorder in crystal lattices due to their flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
